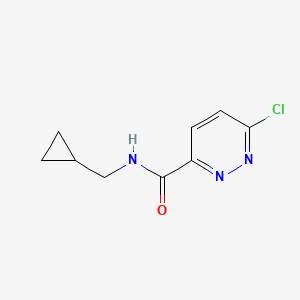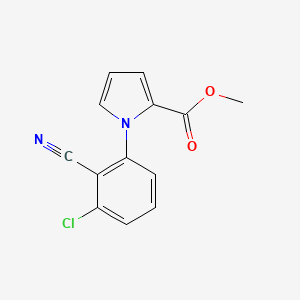
6-Chloro-pyridazine-3-carboxylic acid cyclopropylmethyl-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloropyridazine-3-carboxylic acid is a pyridazine derivative . It is a brown green powder .
Molecular Structure Analysis
The molecular formula of 6-Chloropyridazine-3-carboxylic acid is C5H3ClN2O2 . The InChI Key is HHGZQZULOHYEOH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
6-Chloropyridazine-3-carboxylic acid has a molecular weight of 158.54 g/mol . It has a melting point of 145.0°C to 148.0°C . It is a crystalline powder with a color ranging from white to cream .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Pyridazine derivatives, including compounds structurally related to "6-Chloro-pyridazine-3-carboxylic acid cyclopropylmethyl-amide," have been extensively used in the synthesis of various heterocyclic compounds. For instance, activated nitriles have been employed in heterocyclic synthesis to create novel pyridazine, pyrimidine, pyridine, and pyrano[4,3-b]pyridine derivatives through reactions with aromatic amines and aminoheterocyclic compounds (Mohareb & Fahmy, 1985). Such synthetic pathways are crucial for developing compounds with potential biological activities.
Biological Activity
Substituted amides of pyrazine-2-carboxylic acids, which share a common heterocyclic core with pyridazine derivatives, have been synthesized and tested for their in vitro antimycobacterial, antifungal, and photosynthesis-inhibiting activities. Notably, some derivatives exhibited significant activity against Mycobacterium tuberculosis and were also evaluated for their potential as antialgal compounds, highlighting the biological significance of these heterocyclic amides (Doležal et al., 2002).
Antimicrobial and Anticonvulsant Properties
Further derivatives of related heterocyclic compounds have been explored for their antibacterial activities. For example, compounds synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, underscoring the potential of pyridazine derivatives in developing new antimicrobial agents (Bildirici et al., 2007). Additionally, triazolo- and imidazopyridazinyl carboxamides and acids, structurally related to pyridazine derivatives, have been synthesized and evaluated for their anticonvulsant properties, revealing some compounds with significant activity against electroshock-induced seizures in mice (Moreau et al., 1998).
Safety and Hazards
6-Chloropyridazine-3-carboxylic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and seeking medical attention if irritation persists .
Propiedades
IUPAC Name |
6-chloro-N-(cyclopropylmethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-4-3-7(12-13-8)9(14)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJQRXOXKYKQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2523899.png)
![2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2523900.png)
![2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2523905.png)
![2-cyano-N-(1-methoxypropan-2-yl)-3-{2-phenylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2523906.png)
![Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2523907.png)
![N-((tetrahydrofuran-2-yl)methyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2523909.png)

![N-(5-((5-bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2523912.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2523915.png)
![4-(4-(tert-butyl)benzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2523917.png)
